molecular formula C17H23FN2O5 B6966209 1-(4-Acetylpiperazin-1-yl)-2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]propan-1-one

1-(4-Acetylpiperazin-1-yl)-2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]propan-1-one

Cat. No.: B6966209
M. Wt: 354.4 g/mol
InChI Key: YQHVDHJSLFBOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylpiperazin-1-yl)-2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]propan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a fluorophenyl group, and hydroxymethyl groups, making it a versatile molecule for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring. The fluorophenyl group and hydroxymethyl groups are then introduced through a series of reactions, including nucleophilic substitution and reduction processes. The reaction conditions often require the use of strong bases, solvents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as hydroxyl and acetyl groups makes it amenable to these transformations.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles like hydroxide or fluoride ions are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe or inhibitor in biochemical studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 1-Acetyl-4-(4-hydroxyphenyl)piperazine: Similar structure but lacks the fluorophenyl group.

  • 4-(4-Acetyl-1-piperazinyl)benzaldehyde: Similar piperazine ring but different substituents.

Uniqueness: The presence of the fluorophenyl group and hydroxymethyl groups in this compound makes it unique compared to similar compounds. These groups can significantly alter the chemical and biological properties of the molecule, leading to different applications and effects.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5/c1-11(17(24)20-5-3-19(4-6-20)12(2)23)25-16-13(9-21)7-15(18)8-14(16)10-22/h7-8,11,21-22H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHVDHJSLFBOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C)OC2=C(C=C(C=C2CO)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.